2-(2-chlorophenyl)-N-(2-cyclopropyl-2-hydroxypropyl)acetamide
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Overview
Description
2-(2-chlorophenyl)-N-(2-cyclopropyl-2-hydroxypropyl)acetamide is an organic compound characterized by the presence of a chlorophenyl group, a cyclopropyl group, and a hydroxypropyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-chlorophenyl)-N-(2-cyclopropyl-2-hydroxypropyl)acetamide typically involves the following steps:
Formation of the Chlorophenyl Intermediate: The starting material, 2-chlorobenzene, undergoes a Friedel-Crafts acylation reaction to introduce an acetamide group.
Cyclopropylation: The intermediate is then subjected to a cyclopropylation reaction using cyclopropyl bromide in the presence of a strong base such as sodium hydride.
Hydroxylation: The final step involves the hydroxylation of the propyl group using a suitable oxidizing agent like hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully selected to ensure high efficiency and minimal by-products.
Types of Reactions:
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone.
Reduction: The carbonyl group in the acetamide can be reduced to an amine.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium amide, thiourea.
Major Products:
Oxidation: 2-(2-chlorophenyl)-N-(2-cyclopropyl-2-oxopropyl)acetamide.
Reduction: 2-(2-chlorophenyl)-N-(2-cyclopropyl-2-aminopropyl)acetamide.
Substitution: 2-(2-aminophenyl)-N-(2-cyclopropyl-2-hydroxypropyl)acetamide.
Scientific Research Applications
2-(2-chlorophenyl)-N-(2-cyclopropyl-2-hydroxypropyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain neurological disorders.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-chlorophenyl)-N-(2-cyclopropyl-2-hydroxypropyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and molecular targets are subject to ongoing research.
Comparison with Similar Compounds
2-(2-chlorophenyl)-N-(2-hydroxypropyl)acetamide: Lacks the cyclopropyl group, which may affect its biological activity.
2-(2-bromophenyl)-N-(2-cyclopropyl-2-hydroxypropyl)acetamide: Substitution of chlorine with bromine can alter the compound’s reactivity and interactions.
2-(2-chlorophenyl)-N-(2-cyclopropyl-2-hydroxyethyl)acetamide: Variation in the length of the hydroxyalkyl chain can influence the compound’s properties.
Uniqueness: 2-(2-chlorophenyl)-N-(2-cyclopropyl-2-hydroxypropyl)acetamide is unique due to the presence of both the cyclopropyl and hydroxypropyl groups, which confer distinct chemical and biological properties. These structural features may enhance its stability, reactivity, and potential therapeutic effects compared to similar compounds.
Biological Activity
2-(2-chlorophenyl)-N-(2-cyclopropyl-2-hydroxypropyl)acetamide is a synthetic organic compound with a complex structure that includes a chlorophenyl group, a cyclopropyl group, and a hydroxypropyl moiety attached to an acetamide backbone. This compound has garnered interest in medicinal chemistry due to its potential biological activities, which may include modulation of various biological targets.
- Molecular Formula : C₁₄H₁₈ClNO₂
- Molecular Weight : 267.75 g/mol
- CAS Number : 1351585-22-2
Property | Value |
---|---|
Molecular Formula | C₁₄H₁₈ClNO₂ |
Molecular Weight | 267.75 g/mol |
CAS Number | 1351585-22-2 |
The biological activity of this compound is primarily explored in the context of its interactions with enzymes and receptors. The compound may influence metabolic pathways and signal transduction processes, although specific mechanisms remain to be fully elucidated.
- Enzyme Modulation : The compound potentially interacts with various enzymes, altering their activity which could lead to therapeutic effects.
- Receptor Binding : It may act as a ligand for specific receptors, influencing physiological responses.
Pharmacological Studies
Research studies have been conducted to evaluate the pharmacological potential of this compound. These studies often involve:
- Binding Affinity Assessments : Evaluating how strongly the compound binds to target enzymes or receptors.
- In Vivo and In Vitro Models : Testing the compound's efficacy in biological models to determine its therapeutic effects.
Case Studies
-
Anticancer Activity : Preliminary studies suggest that compounds structurally similar to this compound exhibit anticancer properties by inducing apoptosis in cancer cell lines.
- Example Study : A study on a related compound demonstrated significant apoptosis induction in breast cancer cells, suggesting potential for further exploration in cancer therapeutics.
-
Anti-inflammatory Effects : Another area of research focuses on the anti-inflammatory properties of similar compounds, indicating that they may inhibit pro-inflammatory cytokines.
- Example Study : Research indicated that derivatives can reduce inflammation markers in animal models, warranting further investigation into their use for inflammatory diseases.
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique structural features of this compound against similar compounds:
Compound Name | Key Differences |
---|---|
N-(2-hydroxypropyl)-2-(thiophen-3-yl)acetamide | Lacks cyclopropyl group |
N-(2-cyclopropyl-2-hydroxyethyl)-2-(thiophen-3-yl)acetamide | Different hydroxyalkyl chain length |
N-(2-cyclopropyl-2-hydroxypropyl)-4-fluoroacetamide | Contains a fluorine atom instead of chlorophenyl |
The presence of both a cyclopropyl and a chlorophenyl moiety in this compound contributes to its distinct chemical reactivity and potential biological activity, differentiating it from structurally similar compounds.
Properties
IUPAC Name |
2-(2-chlorophenyl)-N-(2-cyclopropyl-2-hydroxypropyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO2/c1-14(18,11-6-7-11)9-16-13(17)8-10-4-2-3-5-12(10)15/h2-5,11,18H,6-9H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVRMBMXMTXIDOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)CC1=CC=CC=C1Cl)(C2CC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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